

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-5-Bromoanthranilic acid*

Cat. No.: *B1300229*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **N-Boc-5-bromoanthranilic acid**, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of bioactive molecules.

Core Chemical Data

N-Boc-5-bromoanthranilic acid, also known as 2-((tert-butoxycarbonyl)amino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile reagent in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

Property	Value	Source
CAS Number	306937-20-2	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₁₄ BrNO ₄	--INVALID-LINK--
Molecular Weight	316.15 g/mol	--INVALID-LINK--
Melting Point	177-178 °C	--INVALID-LINK--
Appearance	White to off-white powder	[Various Suppliers]
Solubility	Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.	Inferred from general solubility of similar compounds.

Synthesis Protocol

The synthesis of **N-Boc-5-bromoanthranilic acid** is typically achieved through the protection of the amino group of 5-bromoanthranilic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

- 5-Bromoanthranilic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF) or Dioxane
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

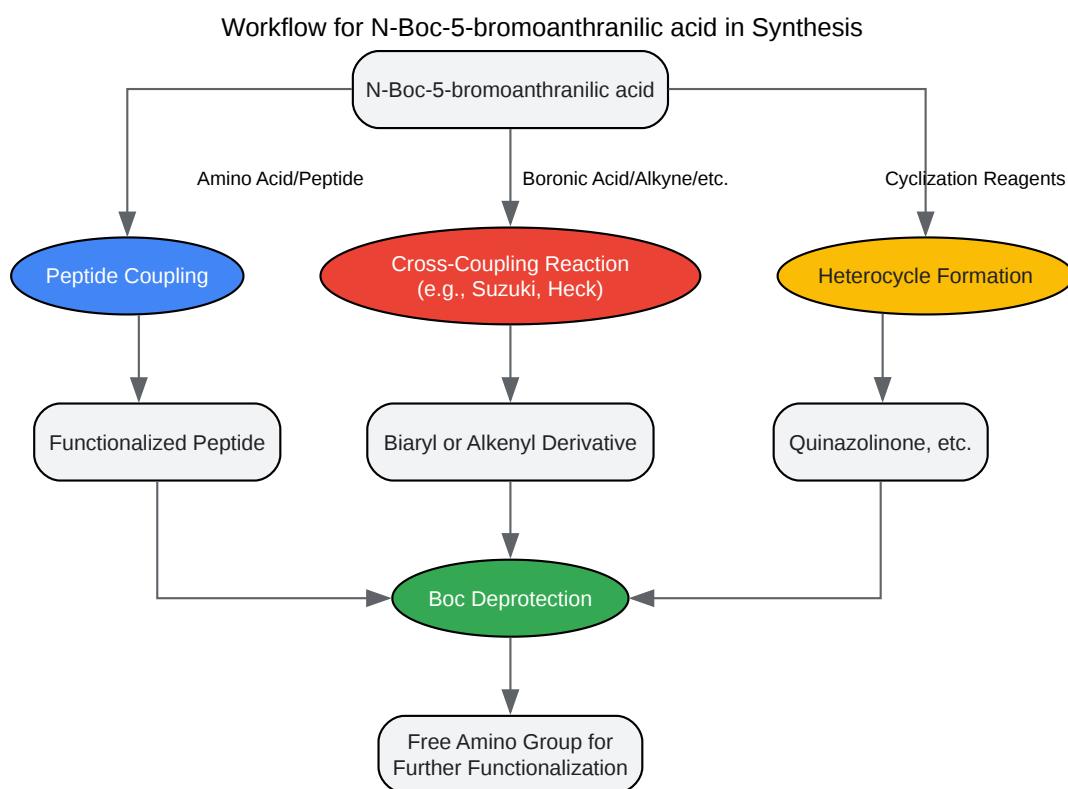
Experimental Procedure:

- Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as a mixture of THF and water.
- Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution to act as a base.
- Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the organic solvent under reduced pressure.
 - Add water to the residue and acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl).
 - Extract the product with ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **N-Boc-5-bromoanthranilic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Spectroscopic Characterization

While specific spectra for **N-Boc-5-bromoanthranilic acid** are not widely published, the expected spectroscopic data can be inferred based on its structure and comparison with the parent compound, 5-bromoanthranilic acid, and other N-Boc protected amino acids.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the bromo, carboxylic acid, and N-Boc-amino substituents. A singlet corresponding to the nine protons of the tert-butyl group of the Boc protector would be observed in the upfield region (around 1.5 ppm). The NH proton of the carbamate will appear as a singlet, typically in the range of 9-11 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the aromatic carbons.
- FT-IR: The infrared spectrum will show characteristic absorption bands. The N-H stretching vibration of the carbamate is expected around $3300\text{-}3400\text{ cm}^{-1}$. The C=O stretching of the carboxylic acid will appear around $1700\text{-}1725\text{ cm}^{-1}$, and the C=O stretching of the Boc group will be observed around $1680\text{-}1700\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak $[\text{M}]^+$ or related peaks such as $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$, corresponding to the molecular weight of 316.15. Fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid group.


Applications in Drug Discovery and Organic Synthesis

N-Boc-5-bromoanthranilic acid is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature, possessing both a protected amine and a carboxylic acid, as well as a bromine atom that can be utilized in cross-coupling reactions.

- Peptide Synthesis: It can be used as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce a bromo-functionalized aromatic moiety into peptide chains.
- Scaffold for Heterocycle Synthesis: The anthranilic acid core is a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzodiazepines, and acridones, which are important pharmacophores.

- Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecules.

Below is a diagram illustrating the general workflow for utilizing **N-Boc-5-bromoanthranilic acid** as a building block in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **N-Boc-5-bromoanthranilic acid**.

This technical guide serves as a valuable resource for researchers utilizing **N-Boc-5-bromoanthranilic acid** in their synthetic endeavors. The provided information on its properties and detailed protocols will facilitate its effective application in the development of novel chemical entities.

- To cite this document: BenchChem. [N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300229#n-boc-5-bromoanthranilic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1300229#n-boc-5-bromoanthranilic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com